![molecular formula C9H7ClN2O B3032834 3-Chloro-1-methyl-1H-quinoxalin-2-one CAS No. 55687-06-4](/img/structure/B3032834.png)
3-Chloro-1-methyl-1H-quinoxalin-2-one
Overview
Description
3-Chloro-1-methyl-1H-quinoxalin-2-one is a heterocyclic compound belonging to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the 3-position and a methyl group at the 1-position of the quinoxalin-2-one core structure imparts unique chemical properties to this compound.
Mechanism of Action
Target of Action
3-Chloro-1-methyl-1H-quinoxalin-2-one, also known as 3-chloro-1-methylquinoxalin-2-one, is a functionalized quinoxalin-2(1H)-one Quinoxalin-2(1h)-ones have been reported to have robust applications in the medicinal, pharmaceutical, and agriculture industry .
Mode of Action
The mode of action of this compound involves the C-3 functionalization of quinoxalin-2(1H)-ones . This functionalization has been achieved through various sustainable protocols for the construction of C–C, C–N, C–P, C–S, and C–O bonds via the C–H functionalization of quinoxalin-2(1H)-ones .
Biochemical Pathways
The compound’s functionalization involves the formation of various bonds, which could potentially affect multiple biochemical pathways .
Result of Action
Functionalized quinoxalin-2(1h)-ones have been reported to have robust applications in the medicinal, pharmaceutical, and agriculture industry , suggesting that they may have significant biological effects.
Action Environment
The transition from metal-catalyzed to metal-free methodologies for the functionalization of quinoxalin-2(1h)-ones suggests that these reactions can be carried out in an environmentally benign manner .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-methyl-1H-quinoxalin-2-one typically involves the functionalization of quinoxalin-2-one derivatives. One common method is the selective alkylation of quinoxalin-2-one with appropriate alkylating agents under controlled conditions. For instance, the use of di-tert-butyl peroxide as an alkoxyl radical mediator for hydrogen atom transfer has been reported .
Industrial Production Methods: Industrial production methods often focus on optimizing yield and purity while minimizing environmental impact. Transition metal-free methodologies have gained popularity due to their environmentally benign nature. These methods involve the use of sustainable protocols for the construction of C–C, C–N, C–P, C–S, and C–O bonds via the C–H functionalization of quinoxalin-2-ones .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-1-methyl-1H-quinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can yield dihydroquinoxalines.
Substitution: Halogen substitution reactions can introduce different functional groups at the 3-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often employ reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products: The major products formed from these reactions include various substituted quinoxalines and quinoxaline derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
Synthesis and Characterization
The synthesis of quinoxalin-2(1H)-ones can be achieved through various methods, including reacting 2,2-dibromo-1-phenylethanone with aryl-1,2-diamine in dimethyl sulfoxide using triethylamine as a base at 75 °C .
One study details the synthesis of 3-Chloro-1-methylquinoxalin-2(1H)-one, reporting a yield of 86% . The characterization data includes:
- Melting Point: 129 - 131 °C
- IR (neat): 2920, 1661, 1118, 1071, 898, 850 cm-1
- 1H NMR (400 MHz, Chloroform-d): δ 7.94 (d, J = 8.3 Hz, 1H), 7.63 (d, J = 8.4 Hz, 1H), 7.59 (s, 1H), 3.82 (s, 3H)
- 13C{1H} NMR (100 MHz, Chloroform-d): δ 151.51, 151.38, 133.32, 133.29, 132.57 (q, 2JC-F = 33.0 Hz), 130.44, 123.36 (q, 1JC-F = 271.4 Hz) 120.96 (q, 3JC-F = 3.5 Hz), 111.49 (q, 3JC-F = 4.0 Hz), 30.76
Applications in Anticancer Research
Quinoxaline derivatives have demonstrated antiproliferative effects through various molecular mechanisms, targeting tubulin polymerization, topoisomerase II-DNA, folate metabolism, protein kinases, and receptor tyrosine kinases (RTKs) like vascular epidermal growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), human epidermal receptor 2 (HER2), and fibroblast growth factor receptors (FGFRs) .
Functionalization
Transition metal-free C–H functionalization of quinoxalin-2(1H)-ones has become a sustainable protocol because C-3 functionalized quinoxalin-2(1H)-ones have applications in the medicinal, pharmaceutical, and agriculture industries . Recent advances have been made in the construction of C–C, C–N, C–P, C–S, and C–O bonds via C–H functionalization of quinoxalin-2(1H)-ones .
Biological Activities
Comparison with Similar Compounds
Quinoxalin-2-one: The parent compound without the chlorine and methyl substitutions.
3-Bromo-1-methyl-1H-quinoxalin-2-one: Similar structure with a bromine atom instead of chlorine.
1-Methyl-1H-quinoxalin-2-one: Lacks the halogen substitution at the 3-position.
Uniqueness: 3-Chloro-1-methyl-1H-quinoxalin-2-one is unique due to the presence of both chlorine and methyl groups, which enhance its chemical reactivity and biological activity compared to its analogs .
Biological Activity
3-Chloro-1-methyl-1H-quinoxalin-2-one is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are recognized for their diverse biological activities, making them significant in medicinal chemistry. The unique structural features of this compound, specifically the chlorine atom at the 3-position and the methyl group at the 1-position, enhance its chemical reactivity and biological activity.
- Chemical Formula : C₉H₈ClN₃O
- CAS Number : 55687-06-4
- Molecular Weight : 199.63 g/mol
The biological activity of this compound is attributed to its ability to interact with various biochemical pathways. The compound's functionalization allows it to affect multiple targets, including:
- Enzymatic Inhibition : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation and cancer progression .
- Anticancer Activity : It has been evaluated for its cytotoxic effects against various cancer cell lines, demonstrating significant antiproliferative properties through mechanisms such as tubulin polymerization inhibition and interference with DNA topoisomerase activity .
Antimicrobial Properties
Research indicates that quinoxaline derivatives, including this compound, exhibit notable antimicrobial activity. In vitro studies have demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .
Anticancer Effects
The compound has been investigated for its anticancer properties. In studies involving colorectal cancer cell lines (HCT-116 and LoVo), it exhibited cytotoxic effects by inhibiting key metabolic pathways associated with tumor growth and survival .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies have highlighted that modifications to the quinoxaline structure can significantly influence biological activity. For instance, the presence of chlorine and methyl groups enhances its interaction with biological targets compared to other derivatives lacking these substituents .
Case Study 1: Anticancer Activity
In a study evaluating various quinoxaline derivatives, this compound was found to inhibit COX-2 with an IC50 value significantly lower than that of standard drugs like diclofenac. The compound demonstrated a mean IC50 value of approximately 96 µg/mL against colorectal cancer cell lines, indicating strong potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of several quinoxaline derivatives against both gram-positive and gram-negative bacteria. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, showcasing its potential as a therapeutic agent in infectious diseases .
Comparative Analysis
Compound Name | Biological Activity | IC50/ MIC Values |
---|---|---|
This compound | Anticancer (COX-2 inhibitor) | IC50 ~ 96 µg/mL |
Quinoxalin-2-one | Baseline compound without substitutions | N/A |
3-Bromo-1-methylquinoxalin-2-one | Similar structure but lower activity | N/A |
1-Methylquinoxalin-2-one | Lacks halogen substitution; lower reactivity | N/A |
Properties
IUPAC Name |
3-chloro-1-methylquinoxalin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-12-7-5-3-2-4-6(7)11-8(10)9(12)13/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOGNDGKQXBUOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C(C1=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362984 | |
Record name | 3-Chloro-1-methyl-1H-quinoxalin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55687-06-4 | |
Record name | 3-Chloro-1-methyl-2(1H)-quinoxalinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55687-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-1-methyl-1H-quinoxalin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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